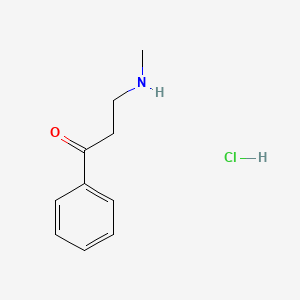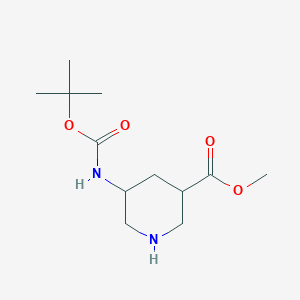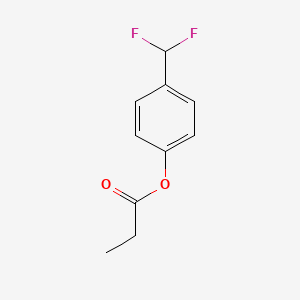
4-(Difluorométhyl)phényl propionate
Vue d'ensemble
Description
[4-(difluoromethyl)phenyl] propanoate is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Applications De Recherche Scientifique
[4-(difluoromethyl)phenyl] propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
Target of Action
Propionic acid and its derivatives are known to have antimicrobial properties . They are used as food preservatives and are effective against a range of microorganisms .
Mode of Action
Propionic acid, a related compound, can pass through a cell membrane into the cytoplasm in its non-dissociated form . Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Biochemical Pathways
Propionic acid can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways
Pharmacokinetics
The profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (nsaids) derived from propionic acid, generally have moderately short initial half-lives of 2–5 hours .
Result of Action
Propionic acid and its salts have been used as food additives to control the contamination of food by microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid 4-(difluoromethyl)-phenyl ester typically involves the esterification of propionic acid with 4-(difluoromethyl)-phenol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts such as ion-exchange resins can be used to facilitate the reaction and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: [4-(difluoromethyl)phenyl] propanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of propionic acid and 4-(difluoromethyl)-phenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propionic acid and 4-(difluoromethyl)-phenol.
Reduction: 4-(difluoromethyl)-phenyl methanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(difluoromethyl)-phenyl ester
- Ethyl 4-(difluoromethyl)-phenyl ester
- Butyl 4-(difluoromethyl)-phenyl ester
Uniqueness
[4-(difluoromethyl)phenyl] propanoate is unique due to the presence of the propionic acid moiety, which imparts distinct chemical and physical properties compared to other esters
Propriétés
IUPAC Name |
[4-(difluoromethyl)phenyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-9(13)14-8-5-3-7(4-6-8)10(11)12/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJMWROBFNQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269061 | |
| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-58-0 | |
| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


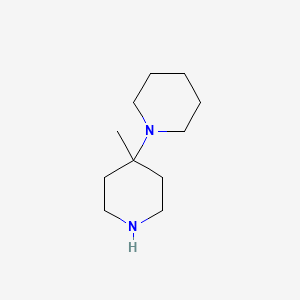
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)
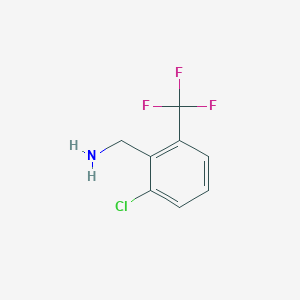
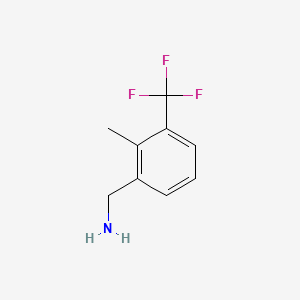
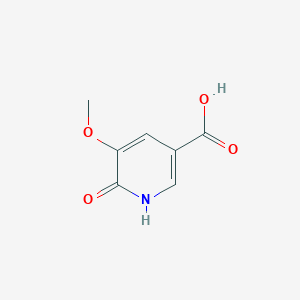
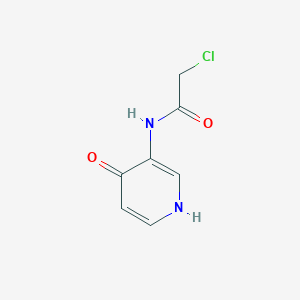
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
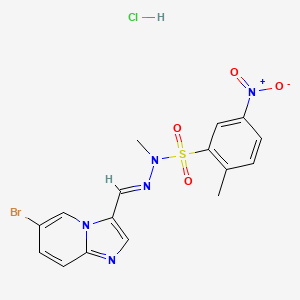
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
